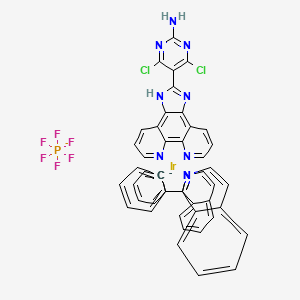
Antitumor agent-143
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is particularly effective against A549 cells, where it blocks cell proliferation during the S phase and induces early apoptosis . Antitumor agent-143 induces cell death through multiple pathways, including ferroptosis, apoptosis mediated by reactive oxygen species (ROS)-induced mitochondrial dysfunction, and gasdermin D (GSDMD)-mediated pyroptosis .
Métodos De Preparación
The synthesis of antitumor agent-143 involves several steps, including the preparation of iridium (III) complexes. The synthetic route typically involves the following steps:
Preparation of Ligands: The ligands are synthesized through a series of reactions involving the condensation of appropriate starting materials.
Complex Formation: The ligands are then reacted with iridium (III) chloride to form the desired iridium (III) complexes.
Purification: The resulting complexes are purified using chromatographic techniques to obtain the final product.
Análisis De Reacciones Químicas
Antitumor agent-143 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of reactive oxygen species (ROS).
Reduction: Reduction reactions can also occur, affecting the redox state of the compound.
Substitution: Substitution reactions may take place, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Antitumor agent-143 has a wide range of scientific research applications, including:
Mecanismo De Acción
Antitumor agent-143 exerts its effects through multiple mechanisms:
Ferroptosis: The compound induces ferroptosis, a form of cell death characterized by the accumulation of lipid peroxides and iron-dependent oxidative damage.
Apoptosis: It triggers apoptosis through a ROS-mediated mitochondrial dysfunction pathway, leading to the activation of caspases and subsequent cell death.
Pyroptosis: this compound induces pyroptosis, a form of inflammatory cell death mediated by GSDMD.
Comparación Con Compuestos Similares
Antitumor agent-143 is unique in its ability to induce multiple forms of cell death, including ferroptosis, apoptosis, and pyroptosis. Similar compounds include:
Pyrimidine Derivatives: These compounds also exhibit anticancer activity and are used in various cancer treatments.
Platinum-Based Drugs: These drugs, such as cisplatin, are widely used in cancer therapy and work by inducing apoptosis in cancer cells.
In comparison, this compound’s ability to induce ferroptosis and pyroptosis sets it apart from other anticancer agents, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C47H29Cl2F6IrN9P-3 |
|---|---|
Peso molecular |
1127.9 g/mol |
Nombre IUPAC |
4,6-dichloro-5-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)pyrimidin-2-amine;iridium;1-phenylisoquinoline;hexafluorophosphate |
InChI |
InChI=1S/C17H9Cl2N7.2C15H10N.F6P.Ir/c18-14-9(15(19)26-17(20)25-14)16-23-12-7-3-1-5-21-10(7)11-8(13(12)24-16)4-2-6-22-11;2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-7(2,3,4,5)6;/h1-6H,(H,23,24)(H2,20,25,26);2*1-7,9-11H;;/q;3*-1; |
Clave InChI |
LADPKNCURPEBBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=C(N=C(N=C5Cl)N)Cl.F[P-](F)(F)(F)(F)F.[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)


![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)


